molecular formula C10H13N3O3 B8523509 N-ethyl-3-(methylamino)-4-nitrobenzamide

N-ethyl-3-(methylamino)-4-nitrobenzamide

Cat. No.: B8523509
M. Wt: 223.23 g/mol
InChI Key: BUSVELWEZQCOCR-UHFFFAOYSA-N
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Description

N-ethyl-3-(methylamino)-4-nitrobenzamide is a benzamide derivative featuring an ethyl group on the nitrogen atom, a methylamino substituent at the 3-position, and a nitro group at the 4-position of the benzene ring. This compound is of interest due to its structural similarity to pharmacologically active benzamides, which often exhibit diverse biological activities, including kinase inhibition, antitumor effects, and neurotropic properties.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-ethyl-3-(methylamino)-4-nitrobenzamide

InChI

InChI=1S/C10H13N3O3/c1-3-12-10(14)7-4-5-9(13(15)16)8(6-7)11-2/h4-6,11H,3H2,1-2H3,(H,12,14)

InChI Key

BUSVELWEZQCOCR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural features of N-ethyl-3-(methylamino)-4-nitrobenzamide can be compared to the following analogs:

Compound Name Substituents (R1, R3) Key Structural Differences Biological/Functional Relevance
N-Methyl-3-(methylamino)-4-nitrobenzamide (QM-3304) R1 = Methyl, R3 = Nitro Smaller N-alkyl group (methyl vs. ethyl) Unreported activity; used in synthetic libraries
N-(3-Carbamoylbenzyl)-3-(methylamino)-4-nitrobenzamide (3a) R1 = 3-Carbamoylbenzyl Bulky benzyl substituent Synthesized via SNAr reaction; potential kinase inhibition
N-(3-chlorophenethyl)-4-nitrobenzamide R1 = 3-Chlorophenethyl, R3 = Nitro Lacks methylamino group at position 3 Antitumor/neurotropic potential; Schotten-Baumann synthesis
N-(diphenylmethyl)-3-methyl-4-nitrobenzamide R1 = Diphenylmethyl, R3 = Methyl Methyl at position 3; bulky N-substituent Steric hindrance may limit bioactivity

Key Observations :

  • Nitro Group : Present in all analogs, it likely contributes to electron-deficient aromatic rings, influencing reactivity in synthesis (e.g., SNAr reactions) .

Reactivity Considerations :

  • Nitro groups facilitate SNAr reactions at the 4-position, as seen in compound 3a .
  • Steric hindrance from bulky N-substituents (e.g., diphenylmethyl in ) may reduce reaction efficiency compared to ethyl or methyl groups.
Physicochemical Properties
  • Solubility: Nitro groups reduce aqueous solubility, but the methylamino moiety may improve it via hydrogen bonding.
  • Stability : Nitrobenzamides are generally stable under mild conditions but may decompose at high temperatures (>90°C) .

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